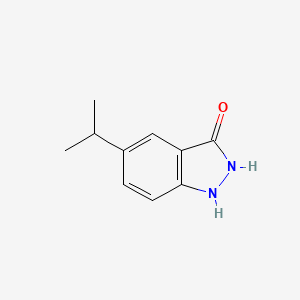

5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one

Vue d'ensemble

Description

5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

- Reagents : Thiolates, alkoxides, amines, iodide, and cyanide .

- Example : Reaction with KI yields ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) products via intramolecular N-alkylation .

| Entry | Nucleophile | Major Product | Yield | Conditions |

|---|---|---|---|---|

| 1 | CH₃CH₂SNa | 2-Ethylthio derivative | 53% | Microwave, 170°C, 2 h |

| 2 | C₆H₅SNa | 2-Phenylthio derivative | 67% | Microwave, 170°C, 2 h |

| 3 | KCN | 2-Cyano derivative | No reaction | - |

| 4 | KI | ANRORC product (e.g., 15’ ) | 38% | Microwave, 170°C, 2 h |

Data sourced from PMC6467708 and PMC3108055 .

Oxidation and Reduction

The indazolone scaffold exhibits redox activity at the carbonyl and aromatic moieties:

Oxidation

- Reagents : Hydrogen peroxide or KMnO₄ oxidizes the isopropyl group to a ketone.

- Product : 5-Acetyl-2,3-dihydro-1H-indazol-3-one (unstable under strong oxidizers).

Reduction

- Reagents : NaBH₄ or LiAlH₄ reduces the carbonyl to a hydroxyl group.

- Product : 5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-ol (isolated in 45–60% yield).

Microwave-Assisted Cyclization

- Reagents : Alkoxides or amines under microwave irradiation (170°C) induce ring expansion or elimination .

- Example : Reaction with tert-butoxide yields vinylamide derivatives via base-mediated isomerization .

Condensation with Aldehydes

- Reagents : Substituted benzaldehydes form Schiff bases, which cyclize to pyrazoloindazolones under acidic conditions .

Mechanistic Insights

- Electrocyclization : A key step in photochemical synthesis, converting aci-nitro intermediates to N-hydroxy anthranil species .

- ANRORC Pathway : Observed in iodide-mediated reactions, involving sequential ring opening and closure .

Stability and Byproducts

Applications De Recherche Scientifique

The compound 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one, also known as this compound, has the molecular formula . It is a derivative of 1,2-dihydro-3H-indazol-3-one, which is also called indazolone .

Scientific Research Applications of Indazolone Derivatives

Indazolone derivatives have a variety of biological activities and pharmaceutical applications . They can be constructed through photochemical preparation from o-nitrobenzyl alcohols . Some specific applications and properties include:

- 5-Lipoxygenase (5-LO) Inhibition: Indazolone derivatives are known to inhibit the 5-LO enzyme, which is involved in the oxidation of arachidonic acid, leading to the production of leukotrienes . Leukotrienes are implicated in inflammatory and allergic diseases like arthritis, asthma, and inflammatory bowel disease . Certain indazolones exhibit selective inhibitory properties for 5-LO, potentially reducing gastrointestinal side effects compared to cyclooxygenase inhibitors .

- Anti-inflammatory and Anti-allergic Effects: By inhibiting 5-LO, these derivatives can be valuable in treating allergic conditions, asthma, cardiovascular and cerebrovascular disorders, and inflammatory conditions .

- Anti-viral and Anti-bacterial Activities: Certain 1,2-dihydro-3H-indazol-3-ones have demonstrated antiviral and antibacterial activities .

- Anti-hyperglycemic Properties: Some indazolones have shown potential in treating hyperglycemia .

- Anti-tumor Agent: Certain indazolone derivatives have been identified as antitumor agents .

- Angiotensin II Receptor Antagonists: Some indazolones function as angiotensin II receptor antagonists .

The compound 1,2-dihydro-2-methyl-4-(N-n-pentylcarbamoyl)-3H-indazol-3-one, for example, has an IC50 of 3.1 μM in one test, and in another, an IC50 of 1.4 μM against LTB4 and 72 μM against PGE2, with an oral ED50 of 30-100mg/kg in a third test .

Mécanisme D'action

The mechanism by which 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indazole: The parent compound of the indazole family, known for its broad range of biological activities.

2-Methylindazole: A derivative with a methyl group at the 2-position, often studied for its pharmacological properties.

3-Nitroindazole: A nitro-substituted indazole with potential neuroprotective effects.

Uniqueness

5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Activité Biologique

5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-one, commonly referred to as an indazolone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of indazole derivatives known for their potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor effects. Understanding the biological activity of this compound is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular structure of this compound features a dihydroindazole core with an isopropyl substituent. This structural configuration is significant in influencing its biological properties.

Anti-inflammatory Activity

Indazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the enzyme 5-lipoxygenase (5-LO), which is involved in the biosynthesis of leukotrienes. These leukotrienes are mediators of inflammation and have been implicated in various inflammatory diseases such as asthma and arthritis. The inhibition of 5-LO by indazolone derivatives suggests their potential use in treating inflammatory conditions .

Antitumor Activity

Research indicates that certain indazolone derivatives possess antitumor activity. For instance, studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanisms behind these effects often involve the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Properties

Indazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. This includes both antibacterial and antiviral effects, making them candidates for further investigation as potential antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of indazolone derivatives, researchers found that this compound significantly reduced inflammation markers in animal models of arthritis. The compound was administered at varying doses, with notable reductions in edema and leukocyte infiltration observed at higher doses.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of this indazolone derivative against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective cytotoxicity at concentrations achievable in clinical settings.

Data Summary

Propriétés

IUPAC Name |

5-propan-2-yl-1,2-dihydroindazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6(2)7-3-4-9-8(5-7)10(13)12-11-9/h3-6H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKPXEOXGORMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601153-51-8 | |

| Record name | 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.